molecular formula C5H7ClN2S B1333689 2-Amidinothiophene hydrochloride CAS No. 54610-70-7

2-Amidinothiophene hydrochloride

Cat. No. B1333689
CAS RN: 54610-70-7
M. Wt: 162.64 g/mol
InChI Key: URAGJMBGNVOIJC-UHFFFAOYSA-N
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Description

2-Aminothiophenes are a class of five-membered heterocyclic compounds that have gained significant attention in medicinal chemistry due to their diverse biological and pharmacological properties. These compounds serve as important building blocks in organic synthesis and have been utilized in the development of various biologically active molecules, including selective inhibitors, receptors, and modulators. The chemistry of 2-aminothiophenes continues to evolve, particularly following the discovery of cyclization methods such as the Gewald reaction .

Synthesis Analysis

The synthesis of 2-aminothiophene derivatives often involves the Gewald reaction, which is a multicomponent reaction that allows for the construction of the thiophene ring. This method has been instrumental in the development of various 2-aminothiophene scaffolds that can be further modified to enhance their biological activity. The ability of these scaffolds to act as synthons for the synthesis of thiophene-containing heterocycles, conjugates, and hybrids has been a focal point in recent research .

Molecular Structure Analysis

The molecular structures of 2-aminothiophene derivatives have been studied extensively. For instance, the crystal and molecular structures of two derivatives were reported, showing that intramolecular N–H···O=C hydrogen bonds form six-membered planar rings, which significantly influence the molecular conformation. These hydrogen bonds also facilitate the formation of infinite molecular chains, which are aligned along specific unit cell axes in the crystal lattice .

Chemical Reactions Analysis

2-Aminothiophenes are known to participate in various chemical reactions due to their reactive sites. The amino group and the thiophene ring offer multiple points of functionalization, which can be exploited to create a wide range of chemical entities. These reactions are not only important for the synthesis of complex molecules but also for the modification of existing compounds to improve their pharmacological profiles .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-aminothiophenes are influenced by their molecular structure. The presence of intramolecular hydrogen bonding can affect their melting points, solubility, and stability. These properties are crucial when considering the pharmacokinetic aspects of drug design, as they determine how a compound behaves in biological systems. The intermolecular interactions observed in the crystal structures of these compounds can also provide insights into their potential interactions with biological targets .

Scientific Research Applications

Green Chemistry

  • Field : Environmental Chemistry .
  • Application : 2-Aminothiophene is used in the design of new synthetic reactions that meet the principles of green chemistry .
  • Method : New synthetic routes to 2-aminothiophenes have been developed, including multicomponent reactions, homogeneously- or heterogeneously-catalyzed reactions .
  • Results : The development of these green methodologies has helped reduce pollution and meet rising energy demands .

Pharmacology

  • Field : Pharmacology .
  • Application : 2-Aminothiophene is a pharmacophore providing antiprotozoal, antiproliferative, antiviral, antibacterial, or antifungal properties .
  • Results : The use of 2-aminothiophene in pharmacology has led to the development of various drugs with a wide range of biological activities .

Antiviral Agents

  • Field : Virology .
  • Application : 2-Aminothiophenes have been shown to confer biological applications in a variety of areas, including severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2) antiviral agents .
  • Results : The use of 2-aminothiophene in the development of antiviral agents has shown promising results .

Future Directions

Thiophene-based analogs, including 2-aminothiophene derivatives, have been a focus of interest due to their potential as biologically active compounds . Future research may continue to explore the synthesis of these compounds, their properties, and potential applications.

properties

IUPAC Name

thiophene-2-carboximidamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N2S.ClH/c6-5(7)4-2-1-3-8-4;/h1-3H,(H3,6,7);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URAGJMBGNVOIJC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C(=N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7ClN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90381850
Record name Thiophene-2-carboximidamide Hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90381850
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amidinothiophene hydrochloride

CAS RN

54610-70-7
Record name Thiophene-2-carboximidamide Hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90381850
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-amidinothiophene hydrochloride
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
WM Moore, RK Webber, KF Fok, GM Jerome… - Bioorganic & medicinal …, 1996 - Elsevier
… , Wisconsin); 2-chioroacetamidine hydrochloride and cyclopropylcarbamidine hydrochloride were from Lancaster (Windham, New Hampshire); 2-amidinothiophene hydrochloride and 3-…
Number of citations: 65 www.sciencedirect.com

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